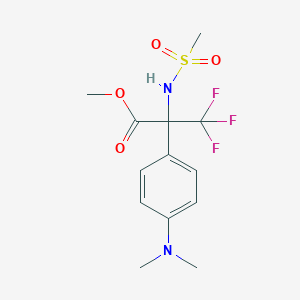
Propionic acid, 2-(4-dimethylaminophenyl)-3,3,3-trifluoro-2-methanesulfonylamino-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[4-(dimethylamino)phenyl]-3,3,3-trifluoro-2-methanesulfonamidopropanoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group, a dimethylamino group, and a methanesulfonamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(dimethylamino)phenyl]-3,3,3-trifluoro-2-methanesulfonamidopropanoate can be achieved through the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol. This reaction is facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter . The reaction proceeds smoothly under metal and additive-free conditions, yielding the desired compound in good yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of HFIP as a solvent and reaction promoter is advantageous due to its unique chemical and physical properties, such as high hydrogen bond donor ability, low nucleophilicity, high polarity, and ionizing power .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(dimethylamino)phenyl]-3,3,3-trifluoro-2-methanesulfonamidopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group and the dimethylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted products .
Scientific Research Applications
Methyl 2-[4-(dimethylamino)phenyl]-3,3,3-trifluoro-2-methanesulfonamidopropanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[4-(dimethylamino)phenyl]-3,3,3-trifluoro-2-methanesulfonamidopropanoate involves its interaction with specific molecular targets and pathways. The compound’s unique functional groups allow it to engage in various chemical interactions, influencing its biological and chemical activities. The trifluoromethyl group, in particular, plays a crucial role in modulating the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate: Shares similar structural features but differs in the presence of the trifluoromethyl group.
4-(dimethylamino)phenyl derivatives: Compounds with similar aromatic structures and functional groups.
Uniqueness
Methyl 2-[4-(dimethylamino)phenyl]-3,3,3-trifluoro-2-methanesulfonamidopropanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C13H17F3N2O4S |
|---|---|
Molecular Weight |
354.35 g/mol |
IUPAC Name |
methyl 2-[4-(dimethylamino)phenyl]-3,3,3-trifluoro-2-(methanesulfonamido)propanoate |
InChI |
InChI=1S/C13H17F3N2O4S/c1-18(2)10-7-5-9(6-8-10)12(11(19)22-3,13(14,15)16)17-23(4,20)21/h5-8,17H,1-4H3 |
InChI Key |
RCZCBQCJARRDQB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C(=O)OC)(C(F)(F)F)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11505688.png)
![2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B11505689.png)
![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11505700.png)
![4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 4-tert-butylbenzenesulfonate](/img/structure/B11505701.png)
![N'-[2-hydroxy-2,2-bis(4-methoxyphenyl)acetyl]-N-(3-methylphenyl)benzohydrazide](/img/structure/B11505705.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B11505715.png)
![Ethyl 3-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate](/img/structure/B11505720.png)
![N-[1-(4-fluorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]thiophene-2-carboxamide](/img/structure/B11505726.png)
![N-{1-[2-(3,4-diethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}propanamide](/img/structure/B11505740.png)
![Benzo[1,3]dioxol-5-yl-(4-methyl-6-pyridin-3-yl-[1,5,2]dioxazinan-2-yl)-methanone](/img/structure/B11505753.png)
![N-[5-(benzenesulfonyl)-4-hydroxy-2,3-dimethylphenyl]-4-methoxybenzamide](/img/structure/B11505758.png)
![3-(4-Methoxyphenyl)-3-{[(3-methylphenyl)carbonyl]amino}propanoic acid](/img/structure/B11505769.png)
![7-[2-Hydroxy-3-[(piperidin-1-ylmethylene)-amino]-propyl]-1,3-dimethyl-3,7-dihydro-purine-2,6-dione](/img/structure/B11505777.png)
![4-(dimethylamino)-N-[2-(3,4-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B11505779.png)
